2-bromo-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide
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Description
2-bromo-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C19H21BrN2O and its molecular weight is 373.294. The purity is usually 95%.
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Scientific Research Applications
Sigma Receptor Ligands
The compound 5-Bromo-N-[4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-butyl)]-2,3-dimethoxy-benzamide, a structurally related compound to 2-bromo-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide, has been identified as one of the most potent and selective σ2 receptor ligands. Studies on these types of compounds, including tetrahydroisoquinolinyl benzamides, have focused on understanding the effects of various modifications on the σ receptors, which are implicated in various neurological and psychiatric disorders (Xu, Lever, & Lever, 2007).
Antipsychotic Agent Analogues
Conformationally restricted derivatives of compounds like remoxipride, which are structurally similar to this compound, have been synthesized and evaluated for their potential as antipsychotic agents. These studies explore the dopamine D-2 receptor inhibition capabilities of such compounds (Norman, Kelley, & Hollingsworth, 1993).
Heterocyclic Transformation Reactions
The compound has been studied in the context of heterocyclic transformation reactions. For example, reactions of similar compounds with various nucleophiles have been investigated to understand their potential biological activities (El-Hashash, Azab, & Morsy, 2016).
Synthesis of Hancock Alkaloids
Research on the synthesis of Hancock alkaloids, which are based on a 2-substituted N-methyl-1,2,3,4-tetrahydroquinoline core, similar to the compound , has been conducted. These studies are important for understanding the chemical properties and potential applications of such compounds (Davies et al., 2018).
Dimerization Reactions
Methods for the dimerization of aminoquinoline benzamides, related to the compound , have been developed, expanding the understanding of the chemical reactions and potential applications of such compounds (Grigorjeva & Daugulis, 2015).
Binding Affinity Studies
Studies have been conducted on analogs of the compound to understand their binding affinity and selectivity for σ1 and σ2 receptors. Such research is crucial for developing drugs targeting these receptors (Fan, Lever, & Lever, 2011).
Antimicrobial and Antiviral Activity
Research into the antimicrobial and antiviral activities of quinazolinones, structurally similar to this compound, has been conducted, contributing to the understanding of their potential therapeutic uses (Patel, Mistry, & Desai, 2006); (Selvam, Murugesh, Chandramohan, Pannecouque, & De Clercq, 2010).
Properties
IUPAC Name |
2-bromo-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O/c1-22-12-4-5-15-13-14(8-9-18(15)22)10-11-21-19(23)16-6-2-3-7-17(16)20/h2-3,6-9,13H,4-5,10-12H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLHDBMDUGLQJCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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